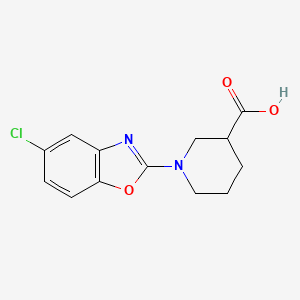

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

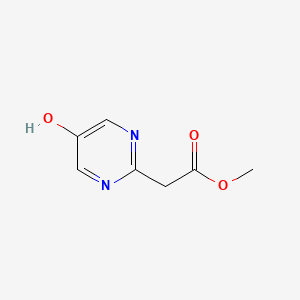

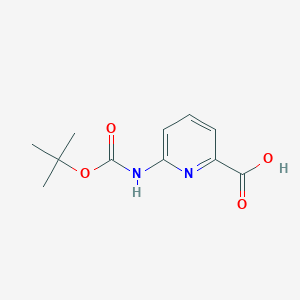

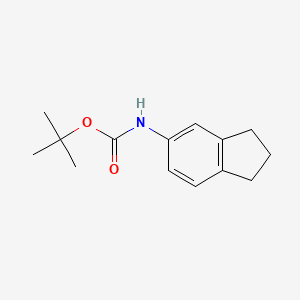

“1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a derivative of 2-benzimidazolone and exhibits certain properties .

Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” can be represented by the SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is 294.73 . It appears as a solid form .Scientific Research Applications

Antibacterial and Antifungal Activity

- Scientific Field: Microbiology

- Summary of Application: The compound 5-Chloro-1,3-benzoxazol-2(3 H)-one, a derivative of the given compound, has been synthesized and screened for antibacterial and antifungal activity . It has been found that the azole ring structure in the compound plays a significant role in its antimicrobial properties .

- Methods of Application: The compound was synthesized with various substituents and tested against various Gram-positive and Gram-negative bacteria and fungi .

- Results: Compounds P4A and P4B showed good antibacterial and antifungal activity, half of the Ampicillin and Cephalexin . P4A, P4B, P6A showed good activity against Staphylococcus aureus and Escherichia coli . Compound P2B showed good antifungal activity, half of the Miconazole against Candida albicans .

Antioxidant Activity

- Scientific Field: Biochemistry

- Summary of Application: Some derivatives of the compound have shown promising antioxidant activities .

- Methods of Application: The compounds were synthesized and screened for their antioxidant activities .

- Results: The compounds 8e and 8f acted as antioxidants .

Synthetic Strategies of Benzoxazoles

- Scientific Field: Organic Chemistry

- Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Treatment of Sleep Disorders

- Scientific Field: Pharmacology

- Summary of Application: Suvorexant, an orexin receptor antagonist, was approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .

- Methods of Application: Suvorexant is administered orally before bedtime .

- Results: Suvorexant has been shown to improve sleep onset and maintenance in patients with insomnia .

Synthetic Organic Chemistry

- Scientific Field: Synthetic Organic Chemistry

- Summary of Application: The compound is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Material Chemistry

- Scientific Field: Material Chemistry

- Summary of Application: Its derivatives also act as whitening agents, elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes for different metal ions .

- Methods of Application: A diverse array of benzoxazole moieties has been discovered as isolated constituents of various natural product .

- Results: A diverse range of market-available drugs that have benzoxazole as the leading moiety: namely, calcimycin, tafamidis, boxazomycin B, salvianen, UK-1, flunoxaprofen, chlorzoxazone, and pseudopteroxazole .

Safety And Hazards

properties

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTONUPPJTJISTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)